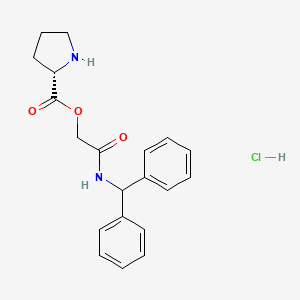
Pyroglutamylglutamine diketopiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyroglutamylglutamine diketopiperazine is a bioactive chemical.
Aplicaciones Científicas De Investigación
Peptide Synthesis and By-Product Formation : Mazurov et al. (2009) observed the formation of PGQD as a by-product during the condensation of pyroglutamic acid active ester with C-protected glutaminyl-proline derivatives. This highlights its relevance in the field of peptide synthesis (Mazurov et al., 2009).
Reactive Oxygen Species Generation : Zhong et al. (2015) explored the synthesis of new diketopiperazines, including those derived from L-pyroglutamic acid. These compounds showed promise in generating reactive oxygen species in HeLa cells, indicating potential biological activity (Zhong et al., 2015).
Ring-Opening Reactions : Parrish and Mathias (2002) described various ring-opening reactions of pyroglutamic diketopiperazine. They demonstrated that mild, basic conditions facilitate the formation of pyroglutamides, and acidic conditions yield bis-glutamate derivatives (Parrish & Mathias, 2002).
Pyrolysis Studies : Hendricker and Voorhees (1996) investigated the pyrolysis of glycyl dipeptides, including those involving PGQD. They found that the extent of diketopiperazines (DKPs) formation depends on the amino acid substituent, providing insights into thermal degradation processes (Hendricker & Voorhees, 1996).
Analytical Pyrolysis and Protein Degradation : Fabbri et al. (2012) explored the formation of cyclic dipeptides from dipeptides containing proline and amino acids with polar side chains. This study is significant for understanding the thermal degradation of proteinaceous materials (Fabbri et al., 2012).
Antimicrobial Activity : Fu et al. (2011) isolated new diketopiperazine derivatives, including those similar to PGQD, from the marine-derived actinomycete Nocardiopsis dassonvillei HR10-5. These compounds exhibited antimicrobial activity, suggesting potential pharmaceutical applications (Fu et al., 2011).
Synthetic Methods for Diketopiperazines : Rodionov et al. (2002) synthesized a range of bifunctional diketopiperazines, highlighting methods for creating these compounds, which could include PGQD (Rodionov et al., 2002).
Structural Analysis of Diketopiperazines : Day et al. (1985) determined the molecular structure of pyroergotamine, a compound related to diketopiperazines like PGQD. This research is crucial for understanding the structural aspects of these compounds (Day et al., 1985).
Propiedades
Número CAS |
151367-91-8 |
|---|---|
Nombre del producto |
Pyroglutamylglutamine diketopiperazine |
Fórmula molecular |
C20H23ClN2O3 |
Peso molecular |
374.86 |
Nombre IUPAC |
2-(benzhydrylamino)-2-oxoethyl L-prolinate hydrochloride |
InChI |
InChI=1S/C20H22N2O3.ClH/c23-18(14-25-20(24)17-12-7-13-21-17)22-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16;/h1-6,8-11,17,19,21H,7,12-14H2,(H,22,23);1H/t17-;/m0./s1 |
Clave InChI |
LBFARVNDABEYOE-LMOVPXPDSA-N |
SMILES |
O=C(OCC(NC(C1=CC=CC=C1)C2=CC=CC=C2)=O)[C@H]3NCCC3.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Pyroglutamylglutamine diketopiperazine; Pglu-glu dkm; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



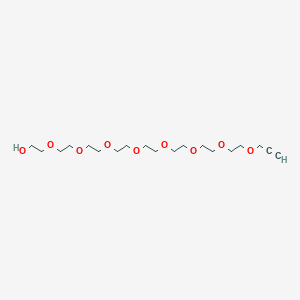

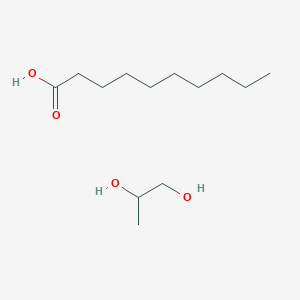
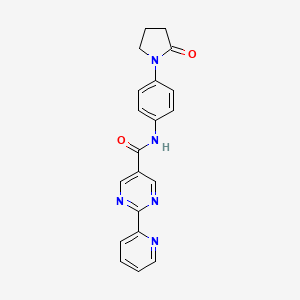

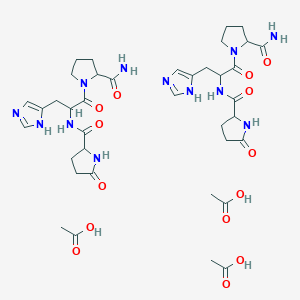
![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)
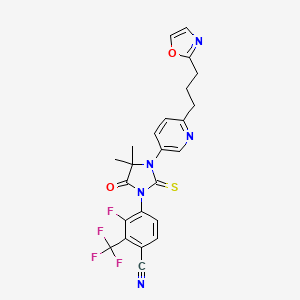
![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)

![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)

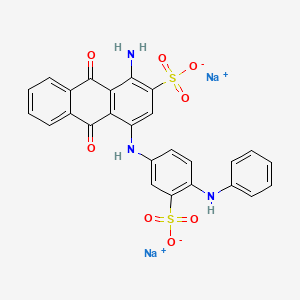
![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)